molecular formula C13H12BrNO2 B8206239 2-Bromo-4-(2-methoxyphenoxy)aniline

2-Bromo-4-(2-methoxyphenoxy)aniline

Cat. No.: B8206239
M. Wt: 294.14 g/mol
InChI Key: BEBDOVIAAAAVEM-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxyphenoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position and a 2-methoxyphenoxy group at the 4-position of the benzene ring. This compound belongs to the aromatic amine family, characterized by its electron-rich aniline core and bulky substituents, which influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-bromo-4-(2-methoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-4-2-3-5-13(12)17-9-6-7-11(15)10(14)8-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDOVIAAAAVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxyphenoxy)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 2-nitroaniline.

    Bromination: The nitro group is then brominated to introduce a bromine atom at the second position.

    Reduction: The nitro group is reduced to an amino group, resulting in 2-bromoaniline.

    Etherification: Finally, the 2-bromoaniline undergoes etherification with 2-methoxyphenol to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methoxyphenoxy)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(2-methoxyphenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein tagging.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxyphenoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the methoxyphenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Properties References
2-Bromo-4-(2-methoxyphenoxy)aniline -Br (C2), -O-C6H4-OCH3 (C4) C13H12BrNO2 294.15 Not provided Intermediate for drug synthesis
2-Bromo-4-(trifluoromethyl)aniline -Br (C2), -CF3 (C4) C7H5BrF3N 240.03 89250-37-3 Reagent in heterocyclic synthesis
2-Bromo-4-(difluoromethoxy)aniline -Br (C2), -OCHF2 (C4) C7H6BrF2NO 236.03 1000574-79-7 Potential bioactive intermediate
5-Bromo-4-methoxy-2-methylaniline -Br (C5), -OCH3 (C4), -CH3 (C2) C8H10BrNO 216.08 19056-41-8 Photoresist component
2-(2-Bromo-4-fluorophenoxy)-5-(trifluoromethyl)aniline -Br (C2), -F (C4), -CF3 (C5) C13H8BrF4NO 350.11 Not provided Agrochemical intermediate
Key Observations:
  • Electronic Effects: The electron-withdrawing trifluoromethyl (-CF3) group in 2-Bromo-4-(trifluoromethyl)aniline enhances electrophilic substitution resistance compared to the electron-donating methoxy group in this compound .
  • Positional Isomerism : 5-Bromo-4-methoxy-2-methylaniline demonstrates how bromine and methoxy group positions alter solubility and crystallinity, critical for photoresist applications .

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